molecular formula C9H15BrFNO2 B8063235 trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8063235
M. Wt: 268.12 g/mol
InChI Key: GFICPINAPXXEHE-BQBZGAKWSA-N
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Description

Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15BrFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of bromine and fluorine sources in the presence of a base to achieve the desired substitution on the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the pyrrolidine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl 3-bromo-4-methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-bromo-4-phenylpyrrolidine-1-carboxylate

Comparison: Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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